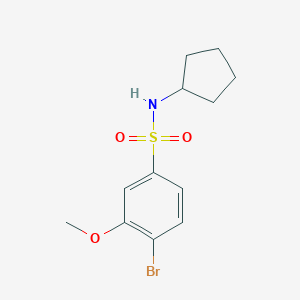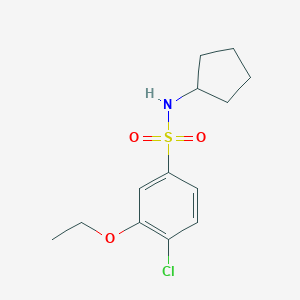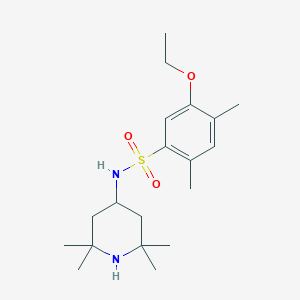
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide, also known as BDMC, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDMC belongs to the class of sulfonamide compounds and has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
作用機序
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis through the activation of caspase-3 and caspase-9 and the downregulation of anti-apoptotic proteins such as Bcl-2. This compound has also been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. In addition, this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest in the G2/M phase and inhibit the expression of cyclin B1 and cyclin-dependent kinase 1 (CDK1) in cancer cells. This compound has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. Additionally, this compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in cells.
実験室実験の利点と制限
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be assessed by various analytical techniques. This compound has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, this compound also has some limitations for lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in vivo need to be further investigated.
将来の方向性
There are several future directions for the research on N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Another direction is to elucidate its mechanism of action and identify its molecular targets. Furthermore, the development of this compound derivatives with improved efficacy and safety profiles could also be explored. Finally, the development of novel drug delivery systems for this compound could enhance its therapeutic potential.
In conclusion, this compound is a promising chemical compound that exhibits various biological activities and has potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of novel therapeutic agents for various diseases.
合成法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with 1,3-benzodioxole-5-methanol in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate, which is subsequently treated with ammonia to yield the final product. The purity of the synthesized this compound can be assessed by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines, including breast, lung, prostate, and colon cancer. This compound has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. Additionally, this compound has been reported to have antimicrobial activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
特性
分子式 |
C15H14ClNO5S |
|---|---|
分子量 |
355.8 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H14ClNO5S/c1-20-14-7-11(3-4-12(14)16)23(18,19)17-8-10-2-5-13-15(6-10)22-9-21-13/h2-7,17H,8-9H2,1H3 |
InChIキー |
RYNSGHOJLPJILT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Cl |
正規SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(2,3-Dichlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278991.png)
![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278993.png)
![2-[3-(2-Chlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278994.png)
![2-[3-(2-Methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278995.png)
![2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278997.png)
![3-[3-(2-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B279000.png)
![4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B279001.png)
![2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one](/img/structure/B279002.png)
![2-Hydroxy-3-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B279003.png)




